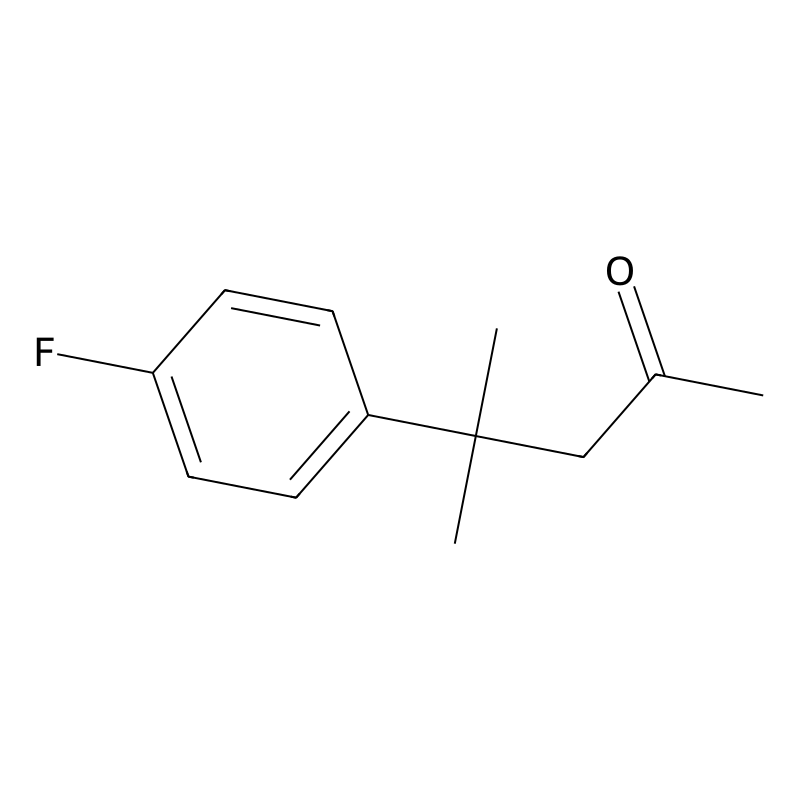

4-(4-Fluorophenyl)-4-methylpentan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(4-Fluorophenyl)-4-methylpentan-2-one, also known as 4F-MPH, is an organic compound with the molecular formula C12H15FO and a molecular weight of 194.24 g/mol. It features a ketone functional group and is characterized by the presence of a fluorophenyl group attached to a methylpentanone structure. This compound is notable for its structural similarity to methylphenidate, a medication commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Its synthesis was first reported in the mid-20th century, and it has since gained attention for its potential applications in neuroscience and pharmacology.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to yield secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Nucleophilic Substitution: The ketone group can participate in nucleophilic substitution reactions, where various nucleophiles can replace the carbonyl oxygen.

These reactions are essential for modifying the compound to create derivatives with potentially enhanced biological activities.

Research indicates that 4-(4-Fluorophenyl)-4-methylpentan-2-one exhibits significant biological activity, particularly as a dopamine and norepinephrine reuptake inhibitor. In vivo studies have shown that it increases extracellular levels of these neurotransmitters, which may enhance attention and focus, similar to the effects of methylphenidate. Additionally, it has been observed to increase locomotor activity and induce hyperthermia in animal models, suggesting potential stimulant properties.

The synthesis of 4-(4-Fluorophenyl)-4-methylpentan-2-one typically involves the reaction of 4-fluorobenzaldehyde with 4-methylpentan-2-one in the presence of anhydrous hydrogen chloride gas. This reaction is followed by purification processes such as recrystallization. Alternative synthetic routes may involve different reagents or conditions but generally aim to achieve high yields while maintaining purity.

The primary applications of 4-(4-Fluorophenyl)-4-methylpentan-2-one are in scientific research, particularly in pharmacology and neuroscience. Its structural similarity to methylphenidate makes it a candidate for studying ADHD treatments and other cognitive enhancers. Additionally, it may serve as an intermediate in organic synthesis for developing other pharmaceutical compounds.

Interaction studies involving 4-(4-Fluorophenyl)-4-methylpentan-2-one have focused on its effects on neurotransmitter systems. Research has demonstrated its ability to block dopamine and norepinephrine transporters effectively, leading to increased levels of these neurotransmitters in the brain. These interactions are critical for understanding its potential therapeutic benefits and risks.

Several compounds share structural similarities with 4-(4-Fluorophenyl)-4-methylpentan-2-one, each exhibiting distinct properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methylphenidate | C14H19NO2 | Commonly prescribed for ADHD; significant stimulant effects. |

| 4-Chloro-4-methylpentan-2-one | C12H17ClO | Similar structure but with chlorine substituent; used in organic synthesis. |

| 4-Methyl-2-pentanone | C6H12O | A simpler ketone structure; used as a solvent and intermediate in organic reactions. |

| 1-(4-Fluorophenyl)-1,3-diphenylurea | C16H14F2N2O | Contains urea functional group; studied for various biological activities. |

These comparisons highlight the unique characteristics of 4-(4-Fluorophenyl)-4-methylpentan-2-one, particularly its potential applications in cognitive enhancement and pharmaceutical development due to its interaction with neurotransmitter systems.